molecular formula C10H8N2O B1312962 3-(1h-Pyrazol-1-yl)benzaldehyde CAS No. 852227-92-0

3-(1h-Pyrazol-1-yl)benzaldehyde

Cat. No.: B1312962
CAS No.: 852227-92-0
M. Wt: 172.18 g/mol
InChI Key: NKFXXJOWQSOGOF-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)benzaldehyde (CAS 852227-92-0) is a heterocyclic aromatic aldehyde with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.19 g/mol . Its structure consists of a benzaldehyde core substituted at the meta position with a pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is commercially available with a purity of ≥97% and is widely used as a building block in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . Key identifiers include the InChI Key NKFXXJOWQSOGOF-UHFFFAOYSA-N and PubChem CID 7172309 .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

3-(1H-Pyrazol-1-yl)benzaldehyde and its derivatives have gained attention for their diverse biological activities. The following are notable pharmacological applications:

  • Antitumor Activity : Pyrazole derivatives, including this compound, have demonstrated significant antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. For instance, certain derivatives have been tested in vivo for their efficacy against carrageenan-induced paw edema in rats .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness as an antibacterial and antifungal agent has been documented, suggesting potential applications in the treatment of infections .
  • Xanthine Oxidase Inhibition : A series of pyrazole derivatives have been synthesized and tested for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This activity is particularly relevant for conditions like gout .

Industrial Applications

Beyond pharmacology, this compound has several industrial applications:

  • Fluorescent Dyes : The compound's unique structure allows it to be used in the development of fluorescent substances, which are crucial in biological imaging and diagnostics .
  • Agrochemicals : Pyrazole derivatives are utilized as fungicides and pesticides in agriculture, providing effective solutions for crop protection against various pathogens .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

StudyApplicationFindings
Bhat et al. (2018)AntitumorDemonstrated significant inhibition of tumor cell growth in vitro
Singh et al. (2020)Anti-inflammatoryShowed promising results in reducing inflammation in animal models
Katritzky et al. (2015)Xanthine oxidase inhibitionIdentified novel inhibitors with potential therapeutic benefits for gout patients

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-(1H-Pyrazol-1-yl)benzaldehyde. Their differences in substituents, heterocycles, and functional groups significantly influence their physicochemical properties and applications.

Structural Analogs and Positional Isomers

4-(1H-Pyrazol-1-yl)benzaldehyde

  • Molecular Formula : C₁₀H₈N₂O (same as target compound).
  • Key Difference : Pyrazole is attached at the para position of the benzaldehyde ring instead of the meta position.

3-Chloro-4-(1H-Pyrazol-1-yl)benzaldehyde

  • Molecular Formula : C₁₀H₇ClN₂O.
  • Key Difference : Introduces a chlorine substituent at the 4-position alongside the pyrazole group.
  • Impact : The electron-withdrawing chlorine enhances electrophilicity at the aldehyde group, making it more reactive in nucleophilic additions. This compound is utilized in agrochemical and pharmaceutical synthesis .

Heterocyclic Variants

3-Pyrrolidin-1-ylbenzaldehyde

  • Molecular Formula: C₁₁H₁₃NO.
  • Key Difference : Replaces pyrazole with pyrrolidine , a saturated five-membered ring with one nitrogen.
  • Impact: Pyrrolidine’s basicity and flexibility may improve solubility in polar solvents.

4-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

  • Molecular Formula : C₁₀H₉N₃O.
  • Key Difference : Features a 1,2,4-triazole group connected via a methylene (–CH₂–) linker.
  • Impact : The triazole’s polarity and hydrogen-bonding capacity enhance interactions in catalytic or biological systems. The methylene spacer increases steric flexibility compared to direct heterocycle attachment .

3-(1H-Pyrrol-1-yl)benzaldehyde

  • Molecular Formula: C₁₁H₉NO.
  • Key Difference : Substitutes pyrazole with pyrrole , an aromatic heterocycle with one nitrogen.
  • Impact : Pyrrole’s weaker electron-withdrawing effect (compared to pyrazole) may reduce the aldehyde’s electrophilicity, altering its reactivity in condensation reactions .

Functional Group Derivatives

3-(1H-Pyrazol-1-yl)benzenecarbaldehyde Oxime

  • Molecular Formula : C₁₀H₉N₃O.
  • Key Difference : Aldehyde group converted to an oxime (–CH=N–OH).
  • Impact : The oxime moiety enables chelation with metal ions and participation in click chemistry. It exhibits a higher melting point (177–179°C) and predicted boiling point (343.2°C) compared to the parent aldehyde .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Heterocycle Notable Properties/Applications References
This compound C₁₀H₈N₂O 172.19 Pyrazole (meta) Pharmaceuticals, agrochemical synthesis
4-(1H-Pyrazol-1-yl)benzaldehyde C₁₀H₈N₂O 172.19 Pyrazole (para) Structural isomer; reactivity studies
3-Chloro-4-(Pyrazol-1-yl)benzaldehyde C₁₀H₇ClN₂O 198.63 Chloro + pyrazole Agrochemical intermediates
3-Pyrrolidin-1-ylbenzaldehyde C₁₁H₁₃NO 175.23 Pyrrolidine Enhanced solubility in polar solvents
3-(Pyrazol-1-yl)benzaldehyde Oxime C₁₀H₉N₃O 187.20 Oxime functional group Metal chelation, higher thermal stability

Biological Activity

3-(1H-Pyrazol-1-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C10H8N2O
  • Molecular Weight : 172.19 g/mol
  • CAS Number : 852227-92-0
  • IUPAC Name : 3-pyrazol-1-ylbenzaldehyde

The compound features a pyrazole ring attached to a benzaldehyde moiety, which is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Typically involves the reaction of hydrazine derivatives with aromatic aldehydes under acidic or basic conditions.
  • Cyclocondensation : Utilizes 1,3-dicarbonyl compounds and hydrazines to form pyrazole derivatives, which can then be modified to yield the target compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a study examining its efficacy against Fusarium oxysporum, the compound showed significant inhibition of fungal growth, suggesting its potential as an antifungal agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific pathways. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Reactive Intermediates : The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to biochemical effects.
  • Enzyme Inhibition : The pyrazole structure may facilitate binding to specific enzymes or receptors, influencing their activity and contributing to its antimicrobial and anticancer effects .

Study on Antifungal Activity

A significant study focused on the antifungal properties of this compound was conducted by Gosselin et al., where they reported a substantial reduction in Fusarium oxysporum growth when treated with this compound. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong antifungal potential .

Anticancer Efficacy Assessment

In another research effort, the anticancer efficacy of this compound was evaluated against several cancer cell lines. The results revealed that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells, with IC50 values calculated around 25 µM .

Data Summary Table

Biological ActivityTarget OrganismMIC (µg/mL)IC50 (µM)
AntifungalFusarium oxysporum50N/A
AnticancerMCF-7 (breast cancer)N/A25
AnticancerHeLa (cervical cancer)N/AN/A

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(1H-Pyrazol-1-yl)benzaldehyde?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of related allyl methoxycarbamate derivatives, NaH in THF is used to deprotonate intermediates, followed by reaction with triethyl phosphite and substituted benzaldehydes. Flash chromatography is typically employed for purification . Similar methodologies can be adapted for synthesizing this compound by selecting appropriate pyrazole precursors and optimizing reaction conditions.

Q. What safety protocols should be followed when handling this compound?

Researchers must wear protective equipment (gloves, masks, lab coats) to avoid skin contact or inhalation. Proper ventilation and chemical waste disposal are critical. While direct safety data for this compound is limited, analogous pyrazole-containing aldehydes require precautions against reactivity and potential toxicity .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde proton (δ ~10 ppm) and pyrazole ring protons. Infrared (IR) spectroscopy can identify the aldehyde C=O stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. For derivatives, X-ray crystallography (e.g., using SHELXL ) resolves structural ambiguities .

Q. How can researchers purify this compound derivatives?

Flash chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is widely used. For oxime derivatives, excess NH₂OH·HCl ensures complete reaction, and crude products can often be extracted without further purification . Recrystallization from ethanol or dichloromethane may improve purity for crystalline derivatives .

Q. What are the key physical properties of this compound?

While direct data is limited, structurally similar compounds (e.g., 4-(1H-Pyrazol-1-yl)benzaldehyde) exhibit melting points of 82–83°C and solubility in polar aprotic solvents like THF or DMF. The aldehyde group’s reactivity necessitates storage under inert conditions to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with programs like SHELXL provides precise bond lengths and angles. For example, studies on pyrazole-pyridine hybrids reveal near-coplanar ring systems and intermolecular hydrogen bonding (N–H⋯N/O), critical for understanding packing interactions and stability .

Q. What strategies optimize the synthesis of oxime derivatives from this compound?

Use a 1.5–2.0 molar excess of NH₂OH·HCl in ethanol/water under reflux to drive oxime formation. Monitor reaction progress via TLC. Crude products can be extracted with ethyl acetate and purified via flash chromatography. This method avoids side reactions and ensures high yields .

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic sites. For instance, the aldehyde carbon’s LUMO energy indicates susceptibility to nucleophilic attack, guiding derivatization strategies .

Q. How do substituents on the pyrazole ring influence the electronic properties of this compound?

Electron-withdrawing groups (e.g., –CF₃) reduce electron density at the aldehyde carbon, slowing nucleophilic additions. Conversely, electron-donating groups (e.g., –CH₃) enhance reactivity. UV-Vis and cyclic voltammetry can quantify these effects experimentally .

Q. How to address discrepancies in reported melting points for pyrazole-benzaldehyde derivatives?

Variations may arise from isomerism (e.g., 3- vs. 4-substituted benzaldehydes) or impurities. Reproduce synthesis under controlled conditions (e.g., inert atmosphere) and characterize via DSC for accurate thermal data. Cross-validate with HPLC purity assays .

Methodological Notes

  • SHELX Software : Critical for refining crystal structures; newer versions (post-2008) support twinned data and high-resolution refinement .
  • Safety Compliance : Follow institutional guidelines for pyrazole derivatives, which may exhibit mutagenic or cytotoxic properties .
  • Data Validation : Combine multiple techniques (NMR, MS, XRD) to confirm structural assignments, especially for novel derivatives .

Properties

IUPAC Name

3-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFXXJOWQSOGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428297
Record name 3-(1h-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-92-0
Record name 3-(1H-Pyrazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1h-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-formylphenylboronic acid (2.00 g, 13.34 mmol), pyrazole (0.46 g, 6.67 mmol), copper(II) acetate (1.82 g, 10.01 mmol), pyridine (1.10 mL, 13.34 mmol), and powdered 4A molecular sieves (2.5 g) in dichloromethane (20 mL) was stirred under an air atmosphere for 24 h. The mixture was then filtered through Celite, the filtered solids were washed with MeOH, and the combined filtrate was concentrated. Purification by chromatography (SiO2, 3:1 hexane/ethyl acetate) yielded the title compound.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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